molecular formula C16H30O2 B161294 Ambroxdiol CAS No. 38419-75-9

Ambroxdiol

Cat. No.: B161294
CAS No.: 38419-75-9
M. Wt: 254.41 g/mol
InChI Key: AIALTZSQORJYNJ-LQKXBSAESA-N
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Description

Ambroxdiol, commonly known as Ambroxol, is a mucolytic agent used primarily in the treatment of respiratory diseases associated with excessive or viscous mucus. It is a metabolite of Bromhexine and has been widely used since its introduction in the late 1970s. This compound is known for its ability to break down phlegm, making it easier to expel and thus alleviating symptoms of conditions such as chronic bronchitis and chronic obstructive pulmonary disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ambroxdiol is synthesized through a series of chemical reactions starting from o-toluidine. The synthetic route involves electrophilic bromination, acetylation, radical benzylic bromination, N-alkylation, and hydrolysis processes . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving benzoic acid in purified water at a temperature of 30-40°C, followed by the addition of xanthan gum, sucralose, and other excipients. The mixture is then stirred and mixed evenly to form a stable oral solution . This method ensures high safety, good stability, and suitability for mass production.

Chemical Reactions Analysis

Types of Reactions: Ambroxdiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites of this compound, which retain its mucolytic properties .

Scientific Research Applications

Ambroxdiol has a wide range of scientific research applications:

Comparison with Similar Compounds

Ambroxdiol is often compared with other mucolytic agents such as Bromhexine hydrochloride. While both compounds are used to treat respiratory diseases, this compound is known for its higher efficacy and better safety profile . Other similar compounds include:

This compound stands out due to its unique ability to stimulate surfactant production and its broader range of applications in both clinical and research settings.

Properties

IUPAC Name

(1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIALTZSQORJYNJ-LQKXBSAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCO)(C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10207-83-7, 38419-75-9
Record name Sclareol glycol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010207837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sclareol glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038419759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCLAREOL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9X049Z30I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SCLAREOL GLYCOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R22IXW7BW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Isomerization and subsequent lithium alanate reduction of sclareolide by the method of G. Ohloff, Helv. Chim Acta, 68 (1985), 2022-29, was used to obtain a diastereoisomeric decahydro-2-hydroxy-2,5,5,8a-tetramethyl1-naphthaleneethanol (mp. 191° C.). 142 g of this diol were dissolved in 2,110 g of toluene, and the solution was admixed with 120 g (3 mol) of sodium hydroxide in 120 ml of water and then with 48 g (0.15 mol) of tetrabutylammonium bromide. 101 g (0.5 mol) of p-toluenesulfonyl chloride were then added twice in the course of 1 hour, and the reaction mixture was subsequently stirred for 2 hours, and admixed with 500 ml of water and thereafter thoroughly stirred for a further 10-20 minutes. The bottom, aqueous phase was separated off and washed once with 200 ml of water, and thereafter the solvent was distilled off at 300 mbar. Recrystallization of the residue left 121.6 g of isomeric dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan (formula Ib; R1, R2 =CH3), of mp. 60° C. and [a]20D =+7.5°, which corresponds to a yield of 92%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sclareolide
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Four flasks, each containing an aqueous solution (100 mL) of 0.1% NH4NO3, 0.1% H2KPO4, 0.05% MgSO4.7H2O, trace minerals, and Vitamin B complex were sterilized at 120° C. for 20 minutes. A 50% aqueous solution of dextrose (5 mL) and Tween-80 (0.1 mL), containing Sclareol (4) (10 mg) was added to each flask. Each flask was inoculated with 5% by volume of three days grown cells CBS 214.83 (ATCC 20624). The cultures were then incubated at 25±1° C. on a rotary shaker (200 rpm) for 3 to 4 days. After the initial incubation period a mixture of Sclareol dissolved in Tween-80 (8.0 g) was added in portions during the next 5 days, afterwhich the incubation was continued for a further 4 days. At the end of the incubation period the contents of the four flasks were combined, extracted with ethyl acetate (3×200 mL) and dried (Na2SO4). Evaporation of the solvent provided a crude extract (4.0 g), which was crystallized from hexane/chloroform to provide decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthaleneethanol (3) (2.4 g), mp 130.5°-131.5° C., (lit. 132°-133° C.) GLC purity 100%, H-NMR (CDCl3) δ0.79 (6H, 2s), 0.87 (3H, 2), (3H, 2), 0.9-20 (16H, m), 3.41-3.49 (1H, m), 3.72-3.79 (1H, m). IR (CHCl3) νmax, 3580, 3360, 2950, 1460, 1380 cm. MS m/e 236, 221, 117, 137, 109. [α]22D =-16.8° (CHCl3). [Literature 132°-133° C., [α]D22.5 =-17.3° (CHCl3).] [See M. Stoll and M. Hinder Helv. Chim. Acta (1953) 36 1955-2008.]
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
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Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Tween-80
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Sclareol
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Sclareol
Quantity
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Reaction Step Two
[Compound]
Name
Tween-80
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8 g
Type
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Reaction Step Three
[Compound]
Name
H2KPO4
Quantity
0 (± 1) mol
Type
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Reaction Step Four
[Compound]
Name
MgSO4.7H2O
Quantity
0 (± 1) mol
Type
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[Compound]
Name
NH4NO3
Quantity
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Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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